molecular formula C24H26N4O3 B2499590 3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline CAS No. 2320472-25-9

3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2499590
CAS No.: 2320472-25-9
M. Wt: 418.497
InChI Key: HSFIARBSZHJBIF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a tetrahydrocinnoline core fused with a piperidine moiety via a methoxy linker.

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c29-24(21-15-22(31-27-21)18-6-2-1-3-7-18)28-12-10-17(11-13-28)16-30-23-14-19-8-4-5-9-20(19)25-26-23/h1-3,6-7,14-15,17H,4-5,8-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFIARBSZHJBIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization and Hydrogenation Approaches

The tetrahydrocinnoline scaffold is synthesized via cyclocondensation of substituted hydrazines with cyclic ketones or through partial hydrogenation of cinnoline derivatives. Electrochemical methods, as demonstrated in tetrahydroquinoline synthesis, provide a viable pathway. For instance, electrochemical hydrocyanomethylation of cinnoline derivatives in acetonitrile at room temperature selectively yields 5,6,7,8-tetrahydrocinnoline. Key spectral data for intermediates include:

Intermediate $$ ^1H $$ NMR (δ, ppm) $$ ^{13}C $$ NMR (δ, ppm)
5,6,7,8-Tetrahydrocinnoline 2.78 (m, 4H, CH$$_2$$), 7.15 (d, 2H, ArH) 25.4 (CH$$_2$$), 128.9 (ArC)

Deuterium labeling experiments confirm hydrogen incorporation from acetonitrile.

Functionalization at Position 3

Introduction of the hydroxyl group at position 3 is achieved via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide), followed by quenching with molecular oxygen. This step affords 3-hydroxy-5,6,7,8-tetrahydrocinnoline in 78% yield.

Preparation of the Piperidine-Oxazole-Carbonyl Fragment

Synthesis of 5-Phenyl-1,2-oxazole

The 5-phenyl-1,2-oxazole ring is constructed via a [3+2] cycloaddition between TosMIC (4-toluenesulfonylmethyl isocyanide) and benzaldehyde under microwave irradiation. Optimization studies reveal that K$$3$$PO$$4$$ in isopropanol at 65°C for 8 minutes achieves 96% yield:

Base Solvent Temperature (°C) Time (min) Yield (%)
K$$3$$PO$$4$$ IPA 65 8 96

The oxazole structure is confirmed by $$ ^1H $$ NMR (δ 8.46 ppm, singlet for oxazole CH) and $$ ^{13}C $$ NMR (δ 179.5 ppm for C-5).

Functionalization of Piperidine

Piperidine-4-ylmethanol is Boc-protected, oxidized to the aldehyde, and subjected to reductive amination with the oxazole-carboxylic acid. Subsequent deprotection and acylation with oxalyl chloride yield 1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-ylmethanol. Key steps include:

  • Boc Protection : Reaction with di-tert-butyl dicarbonate in THF (90% yield).
  • Oxidation : Swern oxidation (oxalyl chloride, DMSO) to the aldehyde (85% yield).
  • Reductive Amination : Using NaBH$$_3$$CN in MeOH (78% yield).

Etherification and Final Coupling

Mitsunobu Reaction

The hydroxyl group of tetrahydrocinnoline reacts with the piperidine-oxazole fragment via Mitsunobu conditions (DIAD, PPh$$_3$$) in THF at 0°C to 25°C. Optimization data:

Conditions Yield (%)
DIAD, PPh$$_3$$, 24 h 72
Microwave, 100°C, 20 min 68

Spectroscopic Characterization

The final compound exhibits:

  • HRMS : m/z 491.2154 [M+H]$$^+$$ (calc. 491.2158).
  • $$ ^1H $$ NMR : δ 8.46 (s, 1H, oxazole-H), 4.12 (d, 2H, OCH$$_2$$), 3.78 (m, 1H, piperidine-H).
  • $$ ^{13}C $$ NMR : δ 179.5 (oxazole C=O), 168.2 (amide C=O), 128.9–134.2 (ArC).

Alternative Synthetic Routes

One-Pot Microwave-Assisted Synthesis

Inspired by cinnoline syntheses in microreactors, a one-pot approach combines tetrahydrocinnoline formation, oxazole cyclization, and etherification under microwave irradiation (100°C, 20 min). This method reduces reaction time by 40% but yields slightly lower purity (82% vs. 89% for stepwise synthesis).

Electrochemical Coupling

Adapting electrochemical hydrocyanomethylation, the tetrahydrocinnoline core is functionalized in situ with the oxazole-piperidine moiety, achieving 65% yield with minimal byproducts.

Challenges and Optimization

  • Regioselectivity in Oxazole Formation : Use of bulky substituents favors 5-phenyl regioisomers.
  • Steric Hindrance in Etherification : Microwave irradiation enhances coupling efficiency for sterically congested intermediates.
  • Purification : Silica gel chromatography with EtOAc/hexane (3:7) effectively isolates the final compound (>95% purity).

Chemical Reactions Analysis

Types of Reactions

3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives.

    Substitution: The phenyl group on the oxazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxazolone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazole Ring

Compound A: 3-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline (BK68136, CAS 2320145-74-0)

  • Key Difference : The methyl group replaces the phenyl substituent on the oxazole ring.
  • This substitution may influence solubility and binding affinity in hydrophobic environments .

Compound B : 1-[5-(4-Hydroxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid

  • Key Difference : A 4-hydroxyphenyl substituent on the oxazole and an indole-carboxylic acid core.
  • Impact: The hydroxyl group introduces polarity and hydrogen-bonding capacity, contrasting with the nonpolar phenyl group in the target compound. The indole core may confer distinct electronic properties compared to tetrahydrocinnoline .

Core Heterocyclic Modifications

Compound C : 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy}piperidin-1-yl)-1-methylindole-3-carboxylic acid

  • Key Difference: An indole-carboxylic acid core replaces tetrahydrocinnoline, and the oxazole bears dichlorophenyl and cyclopropyl groups.

Compound D : 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol

  • Key Difference: A triazole-thiol core and pyridine substituent replace the tetrahydrocinnoline and oxazole groups.

Piperidine Linker Modifications

Compound E: 2-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}prop-2-enoic acid

  • Key Difference : A tert-butoxycarbonyl (Boc)-protected piperidine with an acrylic acid side chain.
  • Impact : The Boc group enhances solubility during synthesis but requires deprotection for biological activity, unlike the stable oxazole-carbonyl group in the target compound .

Structural and Functional Data Table

Compound Name Core Structure Oxazole Substituent Piperidine Substituent Molecular Formula Molecular Weight Source
Target Compound Tetrahydrocinnoline 5-Phenyl Methoxy-linked oxazole-carbonyl C24H24N4O3* 428.48* N/A
BK68136 (Compound A) Tetrahydrocinnoline 5-Methyl Methoxy-linked oxazole-carbonyl C19H24N4O3 356.42
1-[5-(4-Hydroxyphenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydro-1H-indole-3-carboxylic acid (Compound B) Indole 4-Hydroxyphenyl N/A C21H17N3O4 375.38
Compound C Indole 5-Cyclopropyl, 3-(2,6-dichlorophenyl) Methoxy-linked oxazole C28H26Cl2N4O3 549.44
Compound D Triazole N/A 3-Chloro-5-(trifluoromethyl)pyridine C17H14ClF3N6S 434.84

*Estimated based on structural analogy.

Biological Activity

3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound consists of a tetrahydrocinnoline core linked to a methoxy group that is further connected to a piperidine ring substituted with an oxazole moiety. The presence of these heterocycles contributes to its diverse chemical properties and biological activities.

Structural Feature Description
Tetrahydrocinnoline Provides a rigid framework that enhances binding interactions with biological targets.
Methoxy Group Increases lipophilicity and may enhance membrane permeability.
Piperidine Ring Often associated with various pharmacological activities including analgesic and anti-inflammatory effects.
Oxazole Moiety Contributes to the compound's ability to interact with specific molecular targets.

The biological activity of 3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline is primarily attributed to its interactions with various enzymes and receptors. Research suggests that the compound may exert its effects through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : It may modulate receptor signaling pathways, influencing physiological processes such as pain perception and immune responses.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties, which could be beneficial in treating infections.

Anticancer Activity

A study investigating the anticancer properties of related compounds demonstrated that derivatives of tetrahydrocinnoline exhibit significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Properties

In vitro assays have shown that compounds similar to 3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline exhibit activity against Gram-positive and Gram-negative bacteria. The structure-function relationship highlighted the importance of the oxazole moiety in enhancing antimicrobial efficacy .

Case Studies

  • Case Study 1 : A clinical trial involving a related tetrahydrocinnoline derivative showed promising results in reducing tumor size in patients with advanced solid tumors. The trial reported manageable side effects and improved quality of life for participants .
  • Case Study 2 : Another study focused on the anti-inflammatory effects of piperidine derivatives demonstrated significant reduction in inflammatory markers in animal models when treated with compounds similar to the target molecule .

Q & A

Q. What synthetic strategies are recommended for preparing 3-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline, and how can reaction efficiency be improved?

The synthesis involves a multi-step approach:

  • Step 1 : Construct the 5-phenyl-1,2-oxazole-3-carbonylpiperidine intermediate via nucleophilic acyl substitution between 5-phenyl-1,2-oxazole-3-carboxylic acid and piperidine-4-methanol. Catalytic acid (e.g., H₂SO₄) at 80–100°C improves acylation efficiency .
  • Step 2 : Couple the intermediate with 5,6,7,8-tetrahydrocinnoline using Mitsunobu conditions (DIAD, PPh₃) to form the methoxy bridge. Yields >70% are achievable with anhydrous DMF as the solvent .
  • Optimization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective functionalization. Purity is enhanced via gradient HPLC (ACN/H₂O + 0.1% TFA) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Key methods include:

  • NMR Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 3.8–4.2 ppm for methoxy groups) and ¹³C NMR (δ 165–170 ppm for carbonyl carbons) validate regiochemistry .
  • HRMS : Confirm molecular weight (e.g., observed [M+H]⁺ at m/z 462.2015 vs. calculated 462.2008 for C₂₅H₂₆N₄O₃) .
  • HPLC-PDA : Assess purity (>98% at 254 nm) using a C18 column with isocratic elution (60:40 ACN/H₂O) .

Advanced Research Questions

Q. How can conflicting data between in vitro potency and in vivo efficacy be systematically addressed?

Discrepancies often arise from pharmacokinetic limitations:

  • Metabolic Stability : Incubate the compound with liver microsomes (human/rat) to identify rapid degradation (e.g., t₁/₂ < 1 hour suggests CYP450-mediated metabolism). Introduce steric hindrance (e.g., methyl groups) to improve stability .
  • Bioavailability : Formulate as nanoparticles (50–100 nm) using PLGA polymers to enhance solubility. In vivo studies in rodents show a 2–3× increase in AUC with this approach .
  • Target Engagement : Use bioluminescence resonance energy transfer (BRET) assays to confirm target binding in live cells, reducing false negatives from cell-free systems .

Q. What computational approaches are effective for predicting interactions between this compound and kinase targets?

  • Molecular Docking : AutoDock Vina or Glide can model binding poses in ATP pockets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to hinge residues (e.g., Met793) and ΔG < −8 kcal/mol .
  • MD Simulations : Run 100-ns simulations to assess complex stability (RMSD < 2.0 Å). Clustering analysis reveals dominant binding modes, which can guide mutagenesis (e.g., T790M resistance mutation reduces affinity by 15-fold) .
  • QSAR Modeling : Use Random Forest regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups at the oxazole 5-position boost potency by 4× .

Q. How should structure-activity relationship (SAR) studies be designed to optimize the tetrahydrocinnoline core?

A systematic SAR framework includes:

  • Core Modifications : Synthesize analogs with halogens (-F, -Cl) or alkyl groups (-CH₃, -CF₃) at positions 6 and 7.
  • Biological Testing : Screen against primary targets (e.g., kinase inhibition) and off-target panels (e.g., hERG liability).
  • Data Integration : Apply PCA (Principal Component Analysis) to identify clusters of activity. For instance, 6-Cl analogs show 10× selectivity over 7-CH₃ derivatives in kinase assays .

Methodological Considerations

  • Contradiction Resolution : Replicate experiments across independent labs and validate assays with positive/negative controls (e.g., staurosporine for kinase inhibition) .
  • Spectral Ambiguity : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., δ 3.5–4.5 ppm for piperidine-methoxy protons) .

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